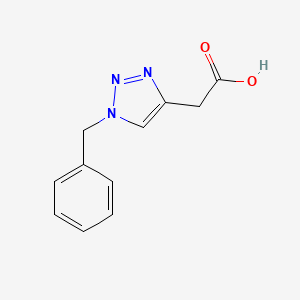

2-(1-苄基-1H-1,2,3-三唑-4-基)乙酸

描述

“2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid” is a compound that contains a 1,2,3-triazole ring, which is a five-membered heterocyclic compound. The triazole ring is substituted with a benzyl group at the 1-position and an acetic acid group at the 2-position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes was prepared by the propargylation of 2-hydroxynaphthaldehyde followed by Copper (I)-catalyzed azide-alkyne cycloaddition with various organic azides .Molecular Structure Analysis

The molecular structure of “2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid” is characterized by the presence of a 1,2,3-triazole ring, a benzyl group, and an acetic acid group . The exact structure and geometry would depend on the specific substituents and their positions on the triazole ring.Chemical Reactions Analysis

The chemical reactions involving “2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid” would depend on the specific conditions and reagents used. The triazole ring is known to participate in various reactions, including Copper (I)-catalyzed azide-alkyne cycloaddition .科学研究应用

新型三唑衍生物及其应用

三唑化合物,包括 2-(1-苄基-1H-1,2,3-三唑-4-基)乙酸衍生物,因其多样的生物活性而被广泛研究。由于其结构多样性和显着的生物活性,它们对于制备具有各种治疗潜力的新药至关重要。对三唑的探索已导致发现具有抗炎、抗菌、抗肿瘤和抗病毒特性等化合物的发现。最近的专利强调了利用三唑化学开发新的化学实体和药物,强调了在合成中需要更有效、可持续和绿色的化学方法。新疾病和病原体的不断发现凸显了寻找新型三唑衍生物以应对新出现的健康挑战(包括抗生素耐药性和被忽视的疾病)的重要性 (Ferreira 等,2013)。

三唑的生态友好合成

包括 2-(1-苄基-1H-1,2,3-三唑-4-基)乙酸衍生物在内的三唑的生态友好合成取得了重大进展。最近的综述涵盖了微波辐射的使用和各种生态友好的程序,用于 1,2,3-三唑的点击合成。这些方法比传统方法提供了许多优势,例如反应时间更短、后处理更容易和产率更高。它们已应用于药物和其他领域的工业合成中,标志着朝着可持续化学迈出的关键一步 (de Souza 等,2019)。

三唑衍生物的生物学意义

三唑衍生物在包括抗菌、抗真菌、抗癌和抗病毒作用在内的多种活性中具有显着的生物功效。新型三唑化合物的开发仍然是未来药物开发的一个有希望的方向,展示了三唑化学在药物化学和药物研究中的多功能性和重要性。作为药理活性化合物的三唑衍生物的合成和评价突出了人们对开发其治疗各种疾病的潜力的持续兴趣 (Verma 等,2019)。

作用机制

Target of Action

Similar compounds such as tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine are known to interact with copper ions, particularly cu(i), stabilizing them towards disproportionation and oxidation .

Mode of Action

Related compounds have been shown to enhance the catalytic effect in the azide-acetylene cycloaddition . This suggests that 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid might also interact with its targets in a similar manner, potentially influencing chemical reactions.

Pharmacokinetics

Related compounds have been described as having drug-like properties , suggesting that 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid might also exhibit favorable pharmacokinetic properties.

Result of Action

Related compounds have been shown to induce apoptosis in certain cancer cell lines , suggesting that 2-(1-benzyl-1H-1,2,3-triazol-4-yl)acetic acid might also have cytotoxic effects.

Action Environment

It’s worth noting that related compounds have been described as stable under normal storage conditions .

属性

IUPAC Name |

2-(1-benzyltriazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(16)6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAZRSGRAKKDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

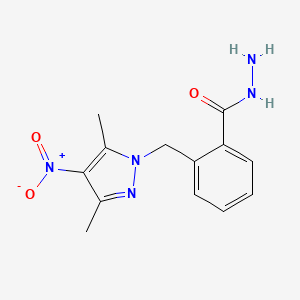

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B3344990.png)

![4-Chloro-5-methyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B3344991.png)